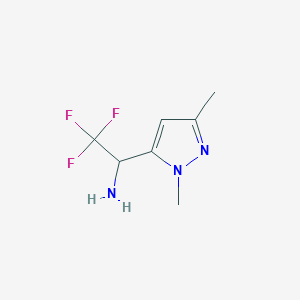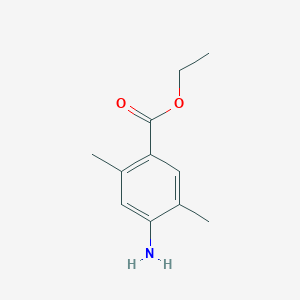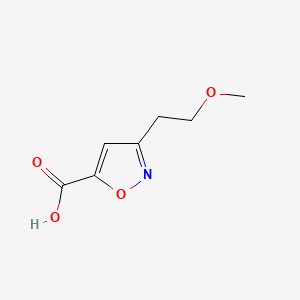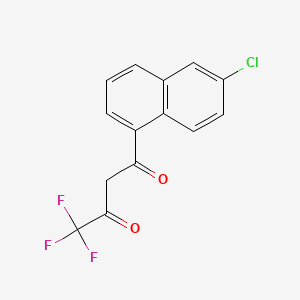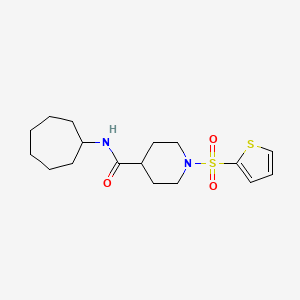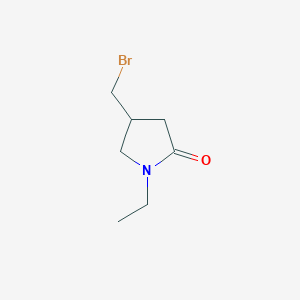
4-(Bromomethyl)-1-ethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a bromomethyl group attached to the nitrogen atom of the pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1-ethylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 1-ethylpyrrolidin-2-one.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. This property is exploited in medicinal chemistry to design drugs that can interact with specific molecular targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-1-ethylpyrrolidin-2-one
- 4-(Iodomethyl)-1-ethylpyrrolidin-2-one
- 4-(Hydroxymethyl)-1-ethylpyrrolidin-2-one
Uniqueness
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions .
Propiedades
Fórmula molecular |
C7H12BrNO |
|---|---|
Peso molecular |
206.08 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12BrNO/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5H2,1H3 |
Clave InChI |
KRLNXSMTHLJYCC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(CC1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)
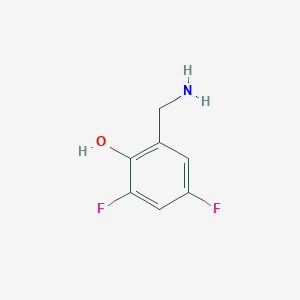
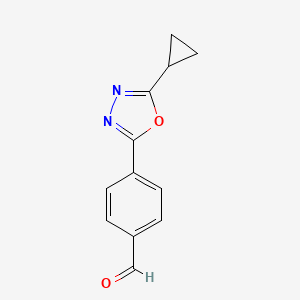


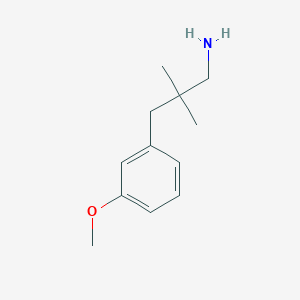

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
